molecular formula C20H21N5 B2726387 2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 876710-03-1

2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Numéro de catalogue B2726387
Numéro CAS: 876710-03-1
Poids moléculaire: 331.423
Clé InChI: MHKIPJPLURJCNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of this compound is part of a broader research effort to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . This includes the development of thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on the pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular weight of the compound is 331.423.


Chemical Reactions Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.423. Further physical and chemical properties are not available in the retrieved sources.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

  • 2,8,10-Trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine can be synthesized through cyclocondensation reactions, involving compounds like 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone. This synthesis pathway is instrumental in the formation of pyridopyrazolopyrimidine derivatives which have wide-ranging applications in medicinal chemistry (El-Essawy, 2010).

Biological Activities and Inhibitory Properties

  • Pyrazolo[1,5-a]pyrimidines, a class to which this compound belongs, have been found to exhibit potent inhibitory activities against a range of enzymes and receptors. For instance, certain derivatives have shown significant inhibition of acetylcholinesterase and carbonic anhydrase, indicating potential applications in treating diseases where these enzymes play a critical role (Aydin et al., 2021).

Antimicrobial and Anticancer Potential

  • There's evidence suggesting the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting the growth of Mycobacterium tuberculosis, making them viable candidates for developing new anti-tuberculosis drugs. Some derivatives have also shown promise in cancer therapy due to their ability to inhibit tumor cell growth (Sutherland et al., 2022).
  • Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, particularly on human breast adenocarcinoma cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014).

Novel Synthesis Methods and Antimicrobial Evaluation

  • Newer methods for synthesizing pyrazolo[1,5-a]pyrimidines, like the three-component microwave-assisted synthesis, have been developed. These methods offer advantages like short reaction time and convenient product isolation, crucial for efficient drug synthesis (Ng et al., 2022).
  • Some pyrazolo[1,5-a]pyrimidine derivatives exhibit pronounced antimicrobial properties, which is significant for the development of new antibiotics or antiseptics (Sirakanyan et al., 2021).

Mécanisme D'action

The compound is part of a series of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown significant inhibitory activity against CDK2/cyclin A2 .

Orientations Futures

The compound is part of ongoing research into the development of novel CDK2 inhibitors . Future research will likely continue to explore the potential of this compound and related compounds in cancer treatment .

Propriétés

IUPAC Name

4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-13-11-14(2)22-19-18(13)20-23-15(3)12-17(25(20)24-19)21-10-9-16-7-5-4-6-8-16/h4-8,11-12,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKIPJPLURJCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.